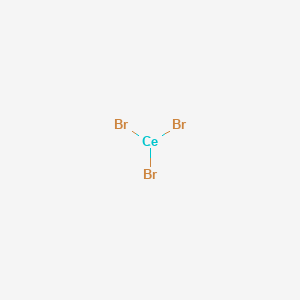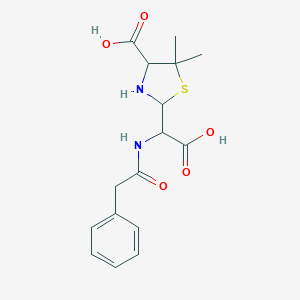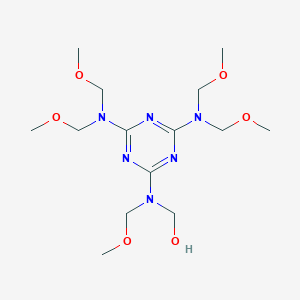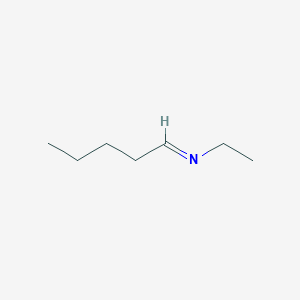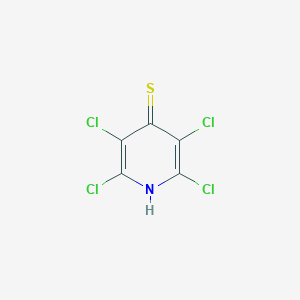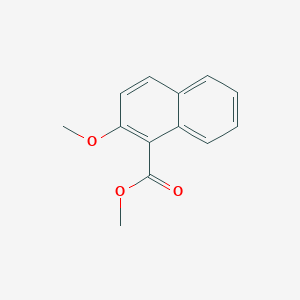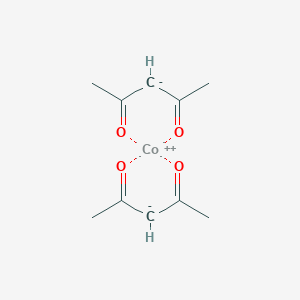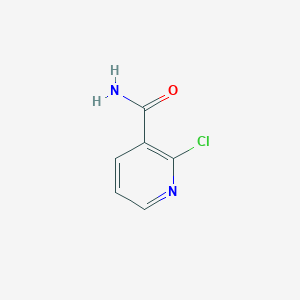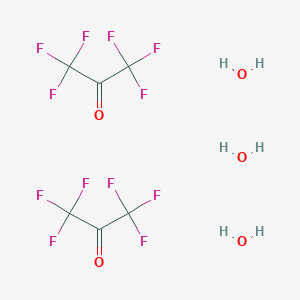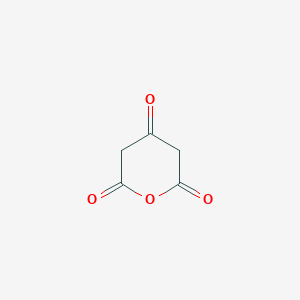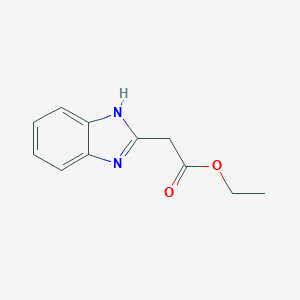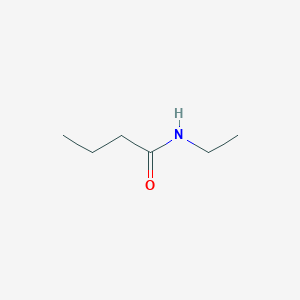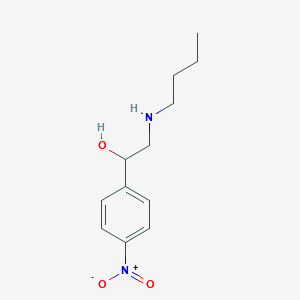
2-(Butylamino)-1-(4-nitrophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylamino)-1-(4-nitrophenyl)ethanol is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBPAE and is a member of the family of beta-adrenergic receptor agonists. In
作用机制
The mechanism of action of NBPAE involves its interaction with beta-adrenergic receptors. NBPAE acts as an agonist for these receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the relaxation of smooth muscles, including those in the bronchioles, resulting in bronchodilation.
生化和生理效应
NBPAE has several biochemical and physiological effects. As mentioned earlier, NBPAE acts as a bronchodilator and can be used to treat respiratory disorders. Additionally, NBPAE has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions. NBPAE has also been found to have a positive inotropic effect on the heart, leading to an increase in cardiac output.
实验室实验的优点和局限性
One of the main advantages of using NBPAE in lab experiments is its high yield and cost-effectiveness. Additionally, NBPAE has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using NBPAE is its potential toxicity. Studies have shown that NBPAE can be toxic to certain cell types, and caution should be exercised when using NBPAE in lab experiments.
未来方向
There are several future directions for research on NBPAE. One area of research could focus on the development of new formulations of NBPAE that are less toxic. Additionally, research could focus on the potential applications of NBPAE in other fields such as agriculture and veterinary medicine. Finally, research could focus on the development of new drugs that are based on the structure of NBPAE and have improved efficacy and safety profiles.
Conclusion:
In conclusion, NBPAE is a chemical compound that has significant potential applications in various fields. Its synthesis method is cost-effective, and it has a well-established mechanism of action. NBPAE has several biochemical and physiological effects, including bronchodilation and anti-inflammatory properties. While NBPAE has some limitations, there are several future directions for research on this compound.
合成方法
The synthesis of NBPAE involves the reaction of 4-nitrobenzaldehyde with 2-aminobutanol in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization. The yield of NBPAE is typically high, making it a cost-effective compound for research purposes.
科学研究应用
NBPAE has been extensively studied for its potential applications in various fields. One of the most significant applications of NBPAE is in the field of medicine. Research has shown that NBPAE can act as a bronchodilator and can be used to treat respiratory disorders such as asthma. Additionally, NBPAE has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions.
属性
CAS 编号 |
10389-22-7 |
|---|---|
产品名称 |
2-(Butylamino)-1-(4-nitrophenyl)ethanol |
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
2-(butylamino)-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C12H18N2O3/c1-2-3-8-13-9-12(15)10-4-6-11(7-5-10)14(16)17/h4-7,12-13,15H,2-3,8-9H2,1H3 |
InChI 键 |
SKHNBYPLOOMSKS-UHFFFAOYSA-N |
SMILES |
CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
规范 SMILES |
CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



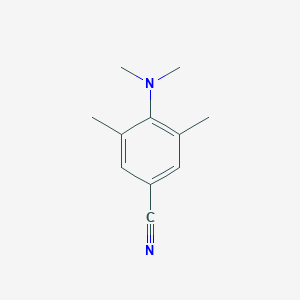
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
